molecular formula C23H27N3O3 B11629579 ethyl 5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate

ethyl 5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11629579
M. Wt: 393.5 g/mol
InChI Key: KHUCROKFCXKVOO-UHFFFAOYSA-N
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Description

ETHYL 5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the hydroxy, piperazino, and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the piperazino group can introduce various functional groups .

Mechanism of Action

The mechanism of action of ETHYL 5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperazino group may enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate

InChI

InChI=1S/C23H27N3O3/c1-3-29-23(28)22-19-15-18(27)9-10-20(19)26(17-7-5-4-6-8-17)21(22)16-25-13-11-24(2)12-14-25/h4-10,15,27H,3,11-14,16H2,1-2H3

InChI Key

KHUCROKFCXKVOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)CN4CCN(CC4)C

Origin of Product

United States

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